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For Immediate Release

Toulouse, France – November 8, 2025 – This guide provides a comprehensive analysis of the

selectivity profile of SSR128129E, a novel, orally-active, allosteric inhibitor of the Fibroblast

Growth Factor Receptor (FGFR) family. Developed for researchers, scientists, and drug

development professionals, this document compiles available experimental data to compare its

performance and unique mechanism of action against other tyrosine kinase inhibitors.

SSR128129E distinguishes itself by binding to the extracellular domain of FGFRs, a

mechanism that confers a high degree of selectivity for this family of receptor tyrosine kinases

(RTKs)[1][2][3]. Unlike traditional ATP-competitive inhibitors, SSR128129E does not compete

with FGF for binding but rather inhibits FGF-induced signaling in an allosteric manner[1][3].

This mode of action is reported to prevent the internalization of the FGF/FGFR complex,

thereby blocking downstream signaling pathways[4].

Quantitative Analysis of FGFR Inhibition
SSR128129E demonstrates potent inhibition of FGFR1 in biochemical assays and functional

inhibition of FGFR1-4 mediated cellular responses in the nanomolar range. While broad-

spectrum quantitative data against a panel of unrelated tyrosine kinases is not publicly

available, multiple sources assert that SSR128129E does not affect other related RTKs,

highlighting its specificity[5][6].
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Target Assay Type IC50 Value Reference

FGFR1
Kinase Assay

(Biochemical)
1.9 µM [1][5][6][7][8]

FGF2-induced

Endothelial Cell

Proliferation

Cell-based 31 nM [5][6][7][8]

FGF2-induced

Endothelial Cell

Migration

Cell-based 15.2 nM [5][7][8]

Comparison with Alternative Tyrosine Kinase
Inhibitors
SSR128129E's allosteric, extracellular mechanism of action presents a significant departure

from the majority of tyrosine kinase inhibitors, which are typically ATP-competitive and target

the intracellular kinase domain. This offers potential advantages in terms of selectivity and the

circumvention of resistance mechanisms associated with the ATP-binding pocket.

Feature
SSR128129E (Allosteric
Inhibitor)

Traditional ATP-
Competitive TKIs

Binding Site
Extracellular domain of

FGFR[1][3]

Intracellular ATP-binding

pocket of the kinase domain

Mechanism
Allosteric inhibition, prevents

receptor internalization[4]

Competitive inhibition of ATP

binding, blocking

autophosphorylation

Selectivity
High for FGFR family; reported

not to affect other RTKs[5][6]

Variable; can have off-target

effects on other kinases with

similar ATP-binding sites

Competition
Does not compete with the

natural ligand (FGF)[1][3]
Competes directly with ATP
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Signaling Pathway of FGF/FGFR and Inhibition by
SSR128129E
The binding of Fibroblast Growth Factor (FGF) to its receptor (FGFR) initiates a cascade of

downstream signaling events crucial for cell proliferation, survival, and differentiation[1].

SSR128129E intercepts this pathway at its inception.
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Caption: FGF/FGFR signaling pathway and the inhibitory action of SSR128129E.
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Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of

SSR128129E.

Scintillation Proximity Assay (SPA) for FGFR1 Binding
This biochemical assay was utilized to determine the IC50 of SSR128129E against FGFR1.

Start

Dilute SPA Protein A beads
in binding buffer

Dilute 125I-FGF-2 radioligand and
FGFR1-Fc Chimera in binding buffer

Coat 96-well plates
with 0.1% gelatin

Add to wells:
1. SPA beads coated with Protein A

2. FGFR1-Fc soluble receptor
3. 125I-FGF-2

4. Test compound (SSR128129E)

Incubate to allow binding

Measure proximity signal
(scintillation counting)

Calculate IC50 value

End
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Caption: Workflow for the Scintillation Proximity Assay (SPA).

Protocol Details:

Beads: SPA protein A beads are suspended in a binding buffer (containing KCl, MgSO4,

NaCl, NaHCO3, NaH2PO4, bis Tris Propane, Glucose, and Gelatin at pH 7.0)[5][6].

Reagents: 125I-FGF-2 radioligand and FGFR-1IIIcß - Fc Chimera soluble receptor are

diluted in the same binding buffer[5][6].

Assay Plate: Binding is performed in 96-well plates pre-coated with 0.1% gelatin[5][6].

Reaction: The binding of 125I-FGF-2 to the FGFR1-Fc, which is captured by the Protein A

beads, is measured. Non-specific binding is determined in the presence of excess unlabeled

FGF-2[5][6].

Cell Proliferation Assay
This cell-based assay was used to assess the functional impact of SSR128129E on FGF-

stimulated cell growth.
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low serum medium (0.2% FBS)

for 16 hours

Seed 4,000 cells/well
in 96-well plates

Add mitogens (e.g., FGF2) and/or
SSR128129E at various concentrations

Incubate for 72 hours

Assess cell proliferation using
CellTiter 96 AQueous One Solution Assay

Analyze data and
calculate IC50

End
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Caption: Workflow for the Cell Proliferation Assay.

Protocol Details:
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Cell Lines: Porcine aortic endothelial (PAE) cells or other relevant cell lines are used[5].

Procedure: Exponentially growing cells are serum-starved to synchronize them and then

seeded. They are subsequently exposed to mitogens to stimulate proliferation in the

presence or absence of SSR128129E for 72 hours[5].

Measurement: Cell proliferation is quantified using a colorimetric method (CellTiter 96

AQueous One Solution Cell Proliferation Assay), which measures the number of viable

cells[5]. A medium with 10% FBS is typically used as a positive control[5].

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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